
N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and biotechnology. This compound is a quinazoline derivative that has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine is not fully understood, but studies have shown that it targets specific proteins and enzymes in cells, leading to various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately, cell death.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular processes. This compound has also been shown to bind to specific proteins and enzymes, leading to the modulation of their activity and function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine in lab experiments include its high purity and stability, making it a reliable and consistent tool for scientific research. However, the limitations of this compound include its relatively high cost and limited availability, making it difficult to obtain in large quantities for certain experiments.
Orientations Futures
There are several future directions for the study of N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine, including its potential as an anti-cancer drug, its use in protein engineering and drug discovery, and its applications in biotechnology. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to its wider use in scientific research.
Méthodes De Synthèse
The synthesis of N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine involves the reaction of 2-furancarboxaldehyde with 2-amino-N-methylbenzamide in the presence of a catalyst. The resulting product is then subjected to further purification and characterization to obtain the final compound. This synthesis method has been optimized and refined over the years, leading to higher yields and purities of the compound.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine has shown potential in various scientific research fields, including medicinal chemistry, cancer research, and biotechnology. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer drug, with promising results in preclinical studies. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In biotechnology, this compound has been studied for its ability to bind to specific proteins and enzymes, making it a valuable tool for protein engineering and drug discovery.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-17(9-11-5-4-8-18-11)14-12-6-2-3-7-13(12)15-10-16-14/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFPSPHKUNFQCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-methylquinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)
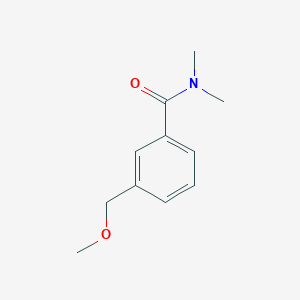

![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)

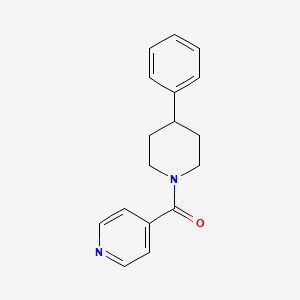

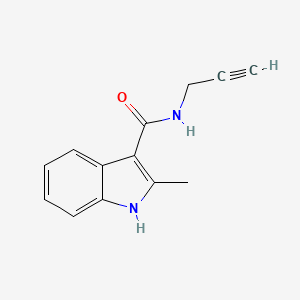
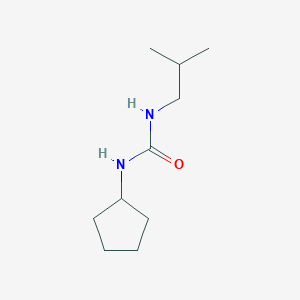
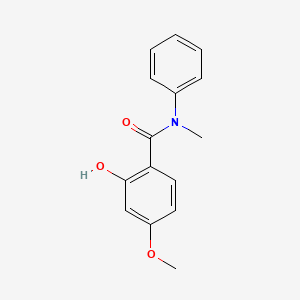
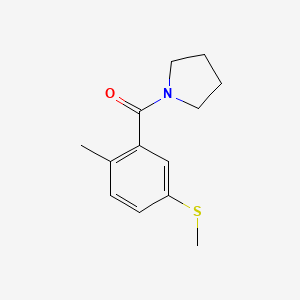

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)